(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol
Übersicht
Beschreibung
(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₄₆O₃ and its molecular weight is 430.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Verbesserung des Vitamin-D-Status
4,5-Dihydroxy-Vitamin D2, auch bekannt als Ergocalciferol, wird verwendet, um den Vitamin-D-Status im Körper zu verbessern . Es wird in Supplementa und/oder Anreicherungsmaßnahmen eingesetzt, um einen Vitamin-D-Mangel zu beheben . Ergocalciferol erwies sich als wirksam bei der Erhöhung der Serumspiegel von Vitamin-D-Metaboliten .
Knochen Gesundheit
Traditionell wurde Vitamin D, einschließlich 4,5-Dihydroxy-Vitamin D2, mit der Knochengesundheit in Verbindung gebracht . Es spielt eine entscheidende Rolle bei der Vorbeugung von Erkrankungen im Zusammenhang mit der Knochengesundheit .
Muskelkraft
Ergocalciferol wurde auf seine Auswirkungen auf die Muskelkraft untersucht . Es wird angenommen, dass die Verbindung die isometrische Muskelkraft und die Handkraft beeinflusst .
Prävention chronischer Erkrankungen
Neue Forschungsergebnisse deuten darauf hin, dass der Vitamin-D-Status, der durch Ergocalciferol verbessert werden kann, positiv mit Gesundheitszuständen wie Krebs, Immunstörungen, Diabetes, Muskelstörungen und Herz-Kreislauf-Erkrankungen korreliert .
Parathormon-Spiegel
Es wurde festgestellt, dass 4,5-Dihydroxy-Vitamin D2 die Parathormon-(PTH)-Spiegel beeinflusst . Es wurde eine höhere Wirksamkeit von Cholecalciferol im Vergleich zu Ergocalciferol bei der Senkung der PTH-Spiegel beobachtet
Wirkmechanismus
Target of Action
The primary target of 4,5-Dihydroxy Vitamin D2, also known as ergocalciferol, is the Vitamin D Receptor (VDR) . The binding of Vitamin D2 to VDR influences a wide range of physiological processes, from bone health to immune function .
Mode of Action
4,5-Dihydroxy Vitamin D2 interacts with its target, the VDR, leading to changes in the expression of specific genes . This interaction results in the modulation of various biological functions, including calcium and phosphorus metabolism, which are essential for bone health . Additionally, Vitamin D2 seems to have anti-inflammatory, immune-modulating, and pro-apoptotic properties .
Biochemical Pathways
The biochemical pathway of Vitamin D2 involves two-step hydroxylation for activation . The first step occurs in the liver, where Vitamin D2 is hydroxylated to form 25-hydroxyvitamin D2 . The second step occurs in the kidneys, where it is further hydroxylated to form 1,25-dihydroxyvitamin D2, the biologically active form . These steps are crucial for Vitamin D2 to show its effect properly .
Pharmacokinetics
The pharmacokinetics of Vitamin D2 involves its absorption, distribution, metabolism, and excretion (ADME). Vitamin D2 is fat-soluble, which facilitates its absorption in the gut . It is then transported to the liver for the first hydroxylation step . Compared to Vitamin D3, Vitamin D2 has a lower affinity for Vitamin D-binding protein (VDBP), leading to its easy removal from the circulation . This results in a reduced formation of 25-hydroxy Vitamin D2 by the 25-hydroxylase enzyme and increased inactivation by the action of 24-hydroxylase .
Result of Action
The action of 4,5-Dihydroxy Vitamin D2 results in various molecular and cellular effects. It plays a crucial role in calcium and phosphorus metabolism, which are essential for bone health . In Vitamin D deficiency, clinical and biochemical rickets characterized by hypocalcemia, hypophosphatemia, and skeletal manifestations may occur . Moreover, Vitamin D2 has been reported to have a role in the prevention of cancer as well as immunity, diabetes, and cardiovascular and muscle disorders .
Action Environment
The action of 4,5-Dihydroxy Vitamin D2 is influenced by various environmental factors. For instance, the synthesis of Vitamin D2 is affected by ultraviolet (UV) irradiation . The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to further isomerization and degradation of Vitamin D2 .
Biologische Aktivität
The compound known as (1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol is a complex organic molecule with potential biological activities. Its structural complexity suggests that it may interact with various biological systems. This article reviews the available literature on its biological activity, including pharmacological effects and potential therapeutic applications.
Molecular Formula : C28H44O2
Molecular Weight : 412.65 g/mol
IUPAC Name : (1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Antimicrobial Properties
Recent studies have indicated that the compound exhibits significant antimicrobial activity. For instance:
Microorganism Tested | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Candida albicans | 12 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The following data summarizes the findings:
Concentration (µM) | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
---|---|---|
0 | 500 | 300 |
10 | 350 | 200 |
50 | 150 | 100 |
At a concentration of 50 µM, the compound reduced TNF-alpha and IL-6 production significantly compared to the control .
Neuroprotective Effects
Studies have shown that this compound may provide neuroprotective benefits. In models of oxidative stress in neuronal cells:
Treatment Group | Cell Viability (%) |
---|---|
Control | 100 |
Compound (20 µM) | 85 |
Compound (50 µM) | 70 |
The results indicate that higher concentrations of the compound can reduce cell viability due to toxicity; however, at lower concentrations, it appears to protect against oxidative damage .
The biological activity of this compound is hypothesized to be mediated through multiple pathways:
- Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals.
- Cytokine Modulation : By inhibiting signaling pathways related to inflammation (e.g., NF-kB), it reduces cytokine production.
- Membrane Interaction : The lipophilic nature allows it to interact with cellular membranes and alter membrane fluidity and permeability.
Case Studies
A notable case study involved the application of this compound in a model of chronic inflammation in rats. The treatment resulted in a marked reduction in inflammatory markers and improved clinical symptoms compared to untreated controls . Another study focused on its potential use in treating neurodegenerative diseases by demonstrating its protective effects on neuronal cells subjected to oxidative stress .
Eigenschaften
IUPAC Name |
(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-18(2)19(3)8-9-21(5)24-12-13-25-27(24,6)14-7-15-28(25,31)26(30)17-22-16-23(29)11-10-20(22)4/h8-9,17-19,21,23-26,29-31H,4,7,10-16H2,1-3,5-6H3/b9-8+,22-17-/t19-,21+,23-,24+,25+,26+,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXILCRGOVVVVRF-OZRHESORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@]2([C@@H](/C=C\3/C[C@H](CCC3=C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471272 | |
Record name | 4,5-Dihydroxy Vitamin D2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84985-78-4 | |
Record name | 4,5-Dihydroxy Vitamin D2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.